molecular formula C11H16ClNO B8029480 3-Chloro-5-methyl-2-(pentyloxy)pyridine

3-Chloro-5-methyl-2-(pentyloxy)pyridine

Cat. No.: B8029480
M. Wt: 213.70 g/mol
InChI Key: HVKJMDTWGJJAKO-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-2-(pentyloxy)pyridine is an organic compound with the molecular formula C11H16ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-(pentyloxy)pyridine typically involves the reaction of 3-chloro-5-methyl-2-hydroxypyridine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-(pentyloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-methyl-2-(pentyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(pentyloxy)pyridine is not well-documented. as a pyridine derivative, it may interact with various molecular targets such as enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-5-methyl-2-pentoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-4-5-6-14-11-10(12)7-9(2)8-13-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKJMDTWGJJAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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